molecular formula C14H14O2 B1581302 3,3'-Dimethoxybiphenyl CAS No. 6161-50-8

3,3'-Dimethoxybiphenyl

Cat. No. B1581302
CAS RN: 6161-50-8
M. Wt: 214.26 g/mol
InChI Key: UCHNVSDXSPIKRG-UHFFFAOYSA-N
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Description

3,3'-Dimethoxybiphenyl (DMB) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 208.3 g/mol. It is a derivative of biphenyl and is composed of two phenyl rings connected by a methylene bridge. DMB has a variety of applications, including use as a starting material for synthesizing other compounds, as a reagent for organic reactions, and as a ligand for metal ions. It is also used as a model compound for studying the structure and reactivity of other biphenyl derivatives.

Scientific Research Applications

Pharmaceuticals

3,3’-Dimethoxybiphenyl derivatives are significant in medicinal chemistry, serving as platforms for a variety of drugs. They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis treatment, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalarial drugs .

Agriculture

These derivatives are also utilized in agricultural products. The specific applications in agriculture are not detailed in the search results; however, it is common for biphenyl derivatives to be used in pesticides and herbicides due to their biological activity .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, 3,3’-Dimethoxybiphenyl derivatives are used to produce fluorescent layers in OLEDs. These compounds contribute to the light-emitting properties essential for high-quality display technology .

Liquid Crystals

Biphenyl derivatives serve as building blocks for basic liquid crystals. Their structural properties make them suitable for use in displays and other technologies that require controlled light modulation .

Optoelectronic Functional Materials

These compounds are known for their excellent light-emitting properties and large optical gain. They serve as classical charge transport layers in high-performance optoelectronic devices .

Cancer Therapy

Biphenyl derivatives have been identified as small-molecule inhibitors of PD-1/PD-L1, which are promising targets in cancer therapy. They offer advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

properties

IUPAC Name

1-methoxy-3-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHNVSDXSPIKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210626
Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,3'-Dimethoxybiphenyl

CAS RN

6161-50-8
Record name 3,3′-Dimethoxybiphenyl
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Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Record name 3,3'-Dimethoxybiphenyl
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Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Record name 3,3'-dimethoxy-1,1'-biphenyl
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Record name 3,3'-DIMETHOXY-1,1'-BIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,3'-Dimethoxybiphenyl?

A1: The molecular formula of 3,3'-Dimethoxybiphenyl is C14H14O2. Its molecular weight is 214.26 g/mol. []

Q2: Are there any notable structural features of 3,3'-Dimethoxybiphenyl derivatives revealed by crystallography?

A2: Crystallographic studies of various 3,3'-Dimethoxybiphenyl derivatives have revealed interesting structural features. For instance, in 4,4′-Diiodo-3,3′-dimethoxybiphenyl, the molecules lie on inversion centers and are linked by I⋯O interactions. [] Another study on 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol revealed a new three-dimensional 3-modal topology of synthons. []

Q3: What are some applications of 3,3'-Dimethoxybiphenyl derivatives in material science?

A3: Derivatives of 3,3'-Dimethoxybiphenyl, specifically those incorporating ester and/or amide linkages, have been investigated for their thermotropic liquid-crystalline properties. These materials exhibit phase transitions at specific temperatures, making them potentially suitable for applications in displays, sensors, and other technologies that utilize liquid crystals. [, , ]

Q4: How does the length of the spacer group in copolymers containing 3,3'-Dimethoxybiphenyl units affect their thermotropic behavior?

A4: Research has shown that increasing the length of the methylene spacer in polyamides containing 3,3'-Dimethoxybiphenyl units generally leads to a decrease in the melting point of the polymer. [] This highlights the influence of structural modifications on the material properties of these polymers.

Q5: How are 3,3'-Dimethoxybiphenyl derivatives employed in photolithography?

A5: Certain 3,3'-Dimethoxybiphenyl derivatives, notably 4,4'-diazido-3,3'-dimethoxybiphenyl (DMDA), are used as photoactive compounds in negative photoresist formulations for i-line (365 nm) lithography. [] Upon exposure to UV light, DMDA undergoes photochemical reactions leading to crosslinking of the resist material, enabling pattern formation on substrates.

Q6: What are the advantages of using 4,4'-diazido-3,3'-dimethoxybiphenyl (DMDA) in i-line negative photoresists?

A6: DMDA exhibits high transmittance (80%/µm) and high resist contrast (γ) at the i-line wavelength (365 nm). [] These properties are crucial for achieving high-resolution patterns in lithographic processes.

Q7: How does the photochemical behavior of 2,7-diazidofluorene, a structurally similar compound to DMDA, differ in poly(methyl methacrylate) (PMMA) films?

A7: Laser photolysis studies have shown that while both 2,7-diazidofluorene and DMDA form azido nitrene intermediates upon UV irradiation, their subsequent reactions differ in PMMA films. [] The reaction related to azido nitrene formation from DMDA continues for a longer duration compared to 2,7-diazidofluorene, suggesting differences in their miscibility and aggregation behavior within the polymer matrix.

Q8: Can halomethylaryl ketones enhance the contrast of negative photoresists containing DMDA?

A8: Yes, incorporating halomethylaryl ketones as base-labile water-repellent compounds in negative resists with DMDA can improve contrast. [] This enhancement is attributed to the combined effect of the crosslinked resist and the hydrophobic halomethylaryl ketone in retarding base developer penetration in exposed regions.

Q9: How is 3,3'-Dimethoxybiphenyl typically synthesized?

A9: 3,3'-Dimethoxybiphenyl can be synthesized through a diazotization reaction followed by replacement of the diazonium group with hydrogen, starting from o-dianisidine. []

Q10: What is the major product obtained from the bromination of 3,3'-Dimethoxybiphenyl?

A10: Bromination of 3,3'-Dimethoxybiphenyl primarily occurs at the 6 and 6' positions. [] This selectivity is likely influenced by the electronic effects of the methoxy substituents.

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